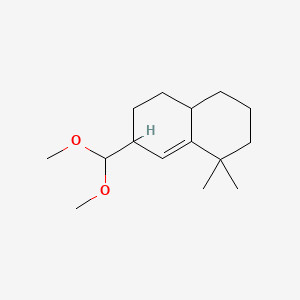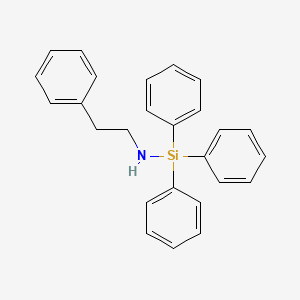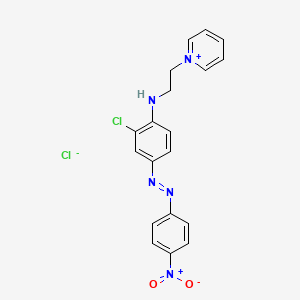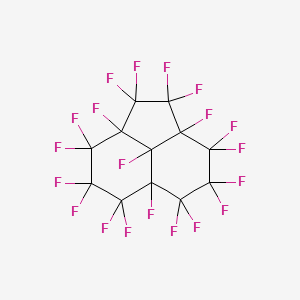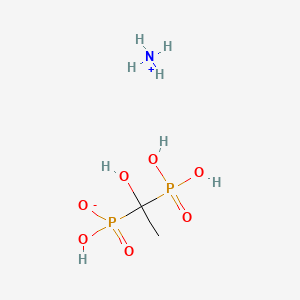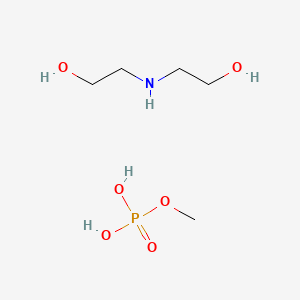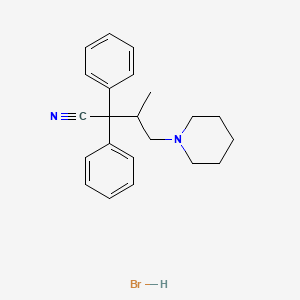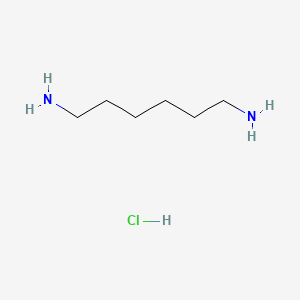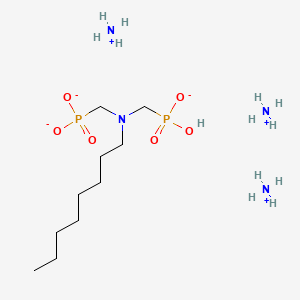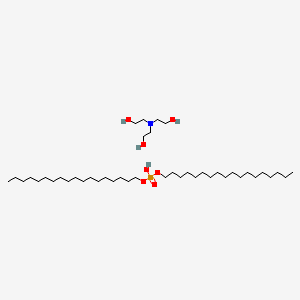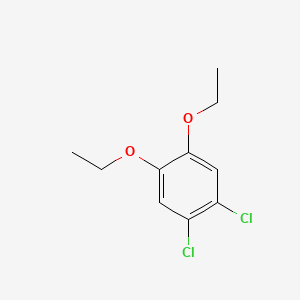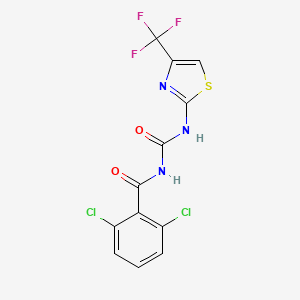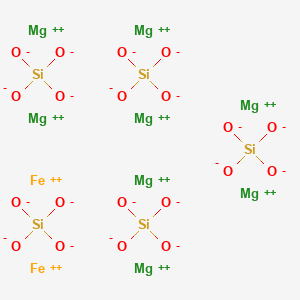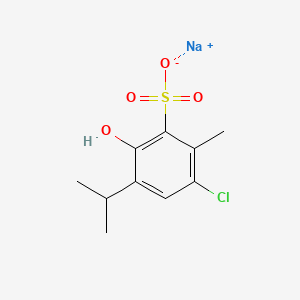
Sodium 6-chloro-3-hydroxy-4-isopropyltoluene-2-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 6-chloro-3-hydroxy-4-isopropyltoluene-2-sulphonate involves several steps. The starting material is typically a chlorinated toluene derivative, which undergoes sulfonation and subsequent neutralization with sodium hydroxide to form the final product . The reaction conditions often include controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 6-chloro-3-hydroxy-4-isopropyltoluene-2-sulphonate undergoes various chemical reactions, including:
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
The reactions of this compound are typically carried out under controlled conditions, including specific temperatures, pH levels, and the presence of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Sodium 6-chloro-3-hydroxy-4-isopropyltoluene-2-sulphonate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Sodium 6-chloro-3-hydroxy-4-isopropyltoluene-2-sulphonate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium 6-chloro-3-hydroxy-4-methylbenzenesulfonate
- Sodium 6-chloro-3-hydroxy-4-ethylbenzenesulfonate
- Sodium 6-chloro-3-hydroxy-4-propylbenzenesulfonate
Uniqueness
Sodium 6-chloro-3-hydroxy-4-isopropyltoluene-2-sulphonate is unique due to its specific structural features, such as the isopropyl group, which imparts distinct chemical and physical properties . These properties make it particularly useful in certain applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
83732-70-1 |
|---|---|
Formule moléculaire |
C10H12ClNaO4S |
Poids moléculaire |
286.71 g/mol |
Nom IUPAC |
sodium;5-chloro-2-hydroxy-6-methyl-3-propan-2-ylbenzenesulfonate |
InChI |
InChI=1S/C10H13ClO4S.Na/c1-5(2)7-4-8(11)6(3)10(9(7)12)16(13,14)15;/h4-5,12H,1-3H3,(H,13,14,15);/q;+1/p-1 |
Clé InChI |
UKVDTSLNNAXSMV-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C=C(C(=C1S(=O)(=O)[O-])O)C(C)C)Cl.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


